molecular formula C13H13BrO2 B2677673 (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2230807-20-0

(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2677673
CAS No.: 2230807-20-0
M. Wt: 281.149
InChI Key: XLXLTOCQSYCDKE-WLTAIBSBSA-N
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Description

(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to form the bicyclic structure.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated bicyclo[2.1.1]hexane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide (NaN₃) for azide substitution, or sodium methoxide (NaOMe) for methoxy substitution.

Major Products

    Oxidation: Esters, amides, or anhydrides.

    Reduction: Phenyl derivatives.

    Substitution: Azide or methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Its rigid bicyclic structure and functional groups allow for specific interactions with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into high-performance materials.

Mechanism of Action

The mechanism of action of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and interaction profiles.

    (1R,4R,5R)-1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: The bromine atom is positioned differently, affecting its chemical behavior and biological activity.

Uniqueness

(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the specific positioning of the bromophenyl group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(1R,4R,5R)-1-(3-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13-5-4-8(7-13)11(13)12(15)16/h1-3,6,8,11H,4-5,7H2,(H,15,16)/t8-,11+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXLTOCQSYCDKE-WLTAIBSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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